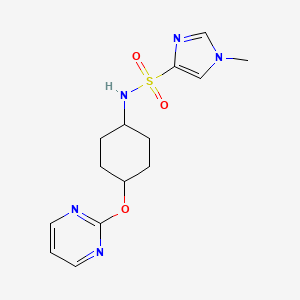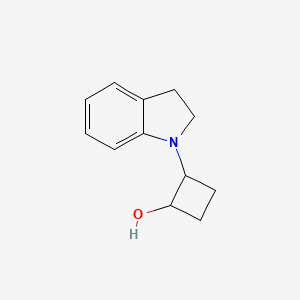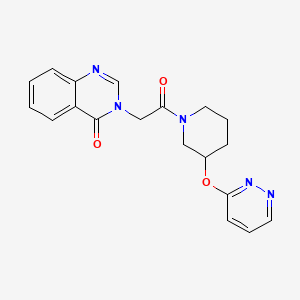![molecular formula C25H23N3O3 B2551418 N-(2-Phenylethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydrochinazolin-1(2H)-yl]acetamid CAS No. 899782-24-2](/img/new.no-structure.jpg)
N-(2-Phenylethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydrochinazolin-1(2H)-yl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.477. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Der 4,5-disubstituierte 3-Mercaptotriazol-Kern des Moleküls ist mit antibakteriellen Eigenschaften verbunden. Forscher haben seine Wirksamkeit gegen grampositive und gramnegative Bakterienstämme untersucht .
- Referenz:
- Untersuchungen haben die antifungale Aktivität dieser Verbindung hervorgehoben. Sie könnte als potenzielles Mittel gegen Pilzinfektionen dienen .
- Referenz:
- Die Verbindung wurde auf ihre anti-HIV-Eigenschaften untersucht. Das Verständnis ihres Wirkmechanismus könnte zur Entwicklung von antiviralen Medikamenten beitragen .
- Referenz:
- Forscher haben die entzündungshemmenden Wirkungen dieser Verbindung untersucht. Sie könnte entzündungshemmende Signalwege modulieren und ein vielversprechendes Mittel zur Behandlung von entzündlichen Erkrankungen darstellen .
- Referenz:
- In-vitro-Studien haben die Zytotoxizität dieser Verbindung gegen verschiedene Zelllinien untersucht. Ihr Potenzial als Antikrebsmittel erfordert weitere Erforschung .
- Referenz:
- Der 4,5-disubstituierte 3-Mercaptotriazol-Kern gilt als entscheidend für die Gestaltung von bioaktiven Molekülen. Forscher nutzen ihn als Gerüst, um Verbindungen mit vielfältigen biologischen Aktivitäten zu erstellen .
- Referenz:
Antibakterielle Aktivität
Antifungale Wirkung
HIV-Forschung
Entzündungshemmende Studien
Zytotoxizitätsuntersuchungen
Design von bioaktiven Verbindungen
Eigenschaften
CAS-Nummer |
899782-24-2 |
|---|---|
Molekularformel |
C25H23N3O3 |
Molekulargewicht |
413.477 |
IUPAC-Name |
2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C25H23N3O3/c1-18-11-13-20(14-12-18)28-24(30)21-9-5-6-10-22(21)27(25(28)31)17-23(29)26-16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,26,29) |
InChI-Schlüssel |
AJDKYBDPDFXFRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2551336.png)


![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride](/img/structure/B2551342.png)

![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B2551344.png)


![3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2551348.png)
![5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2551354.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2551356.png)

![2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2551358.png)
